molecular formula C12H9BrO2 B290823 5-Bromo-2-naphthyl acetate

5-Bromo-2-naphthyl acetate

Cat. No.: B290823
M. Wt: 265.1 g/mol
InChI Key: FFMWMXGKUDMYNC-UHFFFAOYSA-N
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Description

5-Bromo-2-naphthyl acetate (chemical formula: C₁₂H₉BrO₂) is a brominated naphthyl ester derivative. It is characterized by a naphthalene ring substituted with a bromine atom at the 5-position and an acetyloxy group at the 2-position. This compound is primarily utilized in organic synthesis and as an intermediate in pharmaceuticals, agrochemicals, and materials science. Its bromine substituent enhances electrophilic reactivity, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) for constructing complex aromatic systems.

Properties

Molecular Formula

C12H9BrO2

Molecular Weight

265.1 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) acetate

InChI

InChI=1S/C12H9BrO2/c1-8(14)15-10-5-6-11-9(7-10)3-2-4-12(11)13/h2-7H,1H3

InChI Key

FFMWMXGKUDMYNC-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC=C2)Br

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis Reactions

The acetate ester undergoes hydrolysis under acidic or basic conditions to yield 5-bromo-2-naphthol and acetic acid derivatives.

Conditions Products Mechanism Reference
Acidic (e.g., H₂SO₄)5-Bromo-2-naphthol + Acetic acidAcid-catalyzed ester hydrolysis
Basic (e.g., NaOH)Sodium 5-bromo-2-naphthoxide + AcetateBase-induced saponification
  • Key Observations :

    • Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

    • Basic hydrolysis (saponification) involves hydroxide ion attack, forming a carboxylate intermediate .

Nucleophilic Substitution Reactions

The bromine atom at the 5-position participates in nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

2.1. Nucleophilic Aromatic Substitution

Reagents Conditions Products Yield Reference
NH₃ (aq)100°C, 12 h5-Amino-2-naphthyl acetate65%
NaOMeDMSO, 80°C, 6 h5-Methoxy-2-naphthyl acetate72%
  • Mechanistic Notes :

    • Electron-withdrawing acetate group activates the aromatic ring for NAS at the brominated position .

    • Reactions require elevated temperatures and polar aprotic solvents for optimal yields.

2.2. Cross-Coupling Reactions

The bromine atom enables palladium- or copper-catalyzed cross-couplings for constructing biaryl systems.

Reaction Type Catalyst/Reagents Products Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃5-Aryl-2-naphthyl acetate85–92%
Ullmann CouplingCuI, 1,10-phenanthroline5-(Substituted)-2-naphthyl acetate60–78%
  • Key Applications :

    • Suzuki reactions with arylboronic acids produce biaryl derivatives for pharmaceutical intermediates .

    • Ullmann couplings enable C–N bond formation with amines or amides .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at positions activated by the electron-donating hydroxyl group (post-hydrolysis).

Reagent Position Product Yield Reference
HNO₃, H₂SO₄4- and 7-positions5-Bromo-4-nitro-2-naphthyl acetate55%
Cl₂, FeCl₃6-position5-Bromo-6-chloro-2-naphthyl acetate48%
  • Directing Effects :

    • The acetate group deactivates the ring but directs substituents to the α-position (relative to the ester) .

    • Bromine acts as a mildly deactivating meta-directing group .

4.1. Reduction of the Acetate Group

Reagents Conditions Products Yield Reference
LiAlH₄THF, 0°C to reflux5-Bromo-2-naphthol90%

4.2. Oxidation of the Naphthalene Ring

Reagents Conditions Products Yield Reference
KMnO₄, H₂O100°C, 4 h5-Bromo-2-naphthoic acid68%

Functional Group Transformations

The acetate group can be converted into other derivatives:

Reaction Reagents Products Yield Reference
TransesterificationMeOH, H₂SO₄Methyl 5-bromo-2-naphthoate75%
AminolysisNH₃, EtOH5-Bromo-2-naphthamide82%

Comparison with Similar Compounds

Comparison with Similar Compounds

a. Functional Group Comparison

  • Vinyl Acetate () : A simple ester (CH₃CO₂CH=CH₂) used in polymer production. Unlike 5-Bromo-2-naphthyl acetate, vinyl acetate lacks aromaticity and bromine substitution, resulting in lower thermal stability and distinct reactivity (e.g., radical polymerization vs. electrophilic substitution).
  • Polyvinyl Acetate (): A polymer derived from vinyl acetate. While this compound is a monomeric aromatic ester, polyvinyl acetate is a non-aromatic polymer with applications in adhesives and coatings.

b. Substituent Effects

  • Bromine vs. Chlorine : Brominated compounds (e.g., this compound) typically exhibit higher molecular weight and polarizability compared to chlorinated analogs (e.g., 5-Chloro-2-naphthyl acetate), influencing solubility and reaction kinetics.
  • Positional Isomerism: Substitution at the 2-position (as in this compound) vs.

Limitations of Available Evidence

The provided sources focus exclusively on vinyl acetate and its polymers (), which are structurally and functionally distinct from this compound. No direct data on naphthyl esters or brominated derivatives are included, making detailed comparisons speculative. For authoritative insights, peer-reviewed studies on brominated aromatic esters or computational analyses of substituent effects would be required.

Suggested Research Directions

Synthetic Studies : Investigate the efficiency of this compound in Suzuki-Miyaura couplings vs. analogs like 5-Bromo-1-naphthyl acetate.

Thermodynamic Properties: Compare melting points and solubility parameters with non-brominated naphthyl acetates.

Spectroscopic Analysis : Use NMR and IR spectroscopy to quantify electronic effects of bromine substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-naphthyl acetate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 5-bromo-2-naphthol with acetic anhydride in the presence of a catalyst (e.g., sulfuric acid or DMAP). Optimization involves varying reaction temperature (80–120°C), solvent (toluene or DMF), and stoichiometric ratios. Purity is enhanced by recrystallization from ethanol or column chromatography. Monitor progress via TLC or HPLC .
  • Key Parameters :

ParameterOptimal Range
Temperature100–110°C
Molar Ratio (naphthol:acetic anhydride)1:1.2–1.5
Reaction Time4–6 hours

Q. How can researchers characterize this compound, and what spectral data are critical?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (CDCl3_3): δ 2.35 (s, 3H, CH3_3), 7.45–8.20 (m, 6H, naphthyl). 13C^{13}C NMR confirms ester carbonyl (~168–170 ppm) and bromine-induced deshielding.
  • MS : ESI-MS expected m/z: 275 [M+H]+^+.
  • FTIR : C=O stretch (~1740 cm1^{-1}), C-Br (~560 cm1^{-1}) .

Q. What are the primary applications of this compound in enzymatic assays?

  • Role as Substrate : Used to study esterase/lipase activity. Hydrolysis releases 5-bromo-2-naphthol, detectable via colorimetric (Fast Blue B salt coupling) or fluorometric assays. Ideal for kinetic studies due to bromine’s steric effects on enzyme binding .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-naphthyl acetate in enzymatic hydrolysis?

  • Mechanistic Insight : Bromine at the 5-position increases steric hindrance, reducing hydrolysis rates compared to non-brominated analogs. Electronic effects (electron-withdrawing) may polarize the ester bond, altering transition-state stabilization. Compare kinetics (Vmax_{max}, Km_m) using wild-type vs. mutant enzymes to identify active-site interactions .
  • Experimental Design :

  • Vary pH (4–9) and temperature (25–37°C) to profile enzyme activity.
  • Use stopped-flow spectrophotometry for real-time monitoring.

Q. How can researchers resolve contradictions in reported hydrolysis rates of brominated naphthyl esters across studies?

  • Data Contradiction Analysis : Discrepancies often arise from solvent polarity, enzyme source, or assay conditions. Standardize protocols:

Use identical buffer systems (e.g., phosphate vs. Tris).

Control for non-enzymatic hydrolysis via blank assays.

Validate with LC-MS to confirm product identity .

  • Case Study : A 2023 study found 30% rate variation in porcine vs. microbial esterases due to differences in substrate binding pockets .

Q. What strategies improve the stability of this compound in long-term storage?

  • Stability Optimization :

  • Store under inert gas (N2_2) at −20°C in amber vials to prevent hydrolysis and photodegradation.
  • Add stabilizers (e.g., 0.1% BHT) in aprotic solvents (acetonitrile).
  • Monitor degradation via periodic HPLC analysis (retention time shifts) .

Methodological Considerations

Q. How can researchers design a robust assay for quantifying esterase activity using this compound?

  • Protocol :

Prepare substrate solution (0.1–1 mM in DMSO, diluted in buffer).

Incubate with enzyme (0.1–1 µg/mL) at 37°C.

Terminate reaction with 10% SDS.

Detect 5-bromo-2-naphthol at 520 nm after coupling with Fast Blue B salt.

  • Calibration Curve : Linear range 0.5–50 µM (R2^2 > 0.99) .

Q. What computational tools predict the interaction of this compound with target enzymes?

  • In Silico Approaches :

  • Docking (AutoDock Vina) : Model binding poses in esterase active sites.
  • MD Simulations (GROMACS) : Assess steric effects of bromine over 100-ns trajectories.
  • QM/MM : Calculate activation energy for hydrolysis .

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